Bienvenue dans la boutique en ligne BenchChem!

ERYTHROMYCIN STEARATE

Pharmacokinetics Bioavailability Active Drug Measurement

Erythromycin stearate (CAS 643-22-1) is the preferred macrolide salt for research requiring quantifiable acid lability (41% degradation in 60 min at gastric pH) and high active-base bioavailability. It yields significantly higher plasma levels of active erythromycin base at 1–6 h post-dose versus ethylsuccinate, making it ideal for bioequivalence studies, HPLC/LC-MS method development, and enteric-coating validation. Procure as a low-toxicity benchmark in comparative hepatotoxicity assays against estolate.

Molecular Formula C73H137NO16
Molecular Weight 1284.9 g/mol
Cat. No. B8055428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERYTHROMYCIN STEARATE
Molecular FormulaC73H137NO16
Molecular Weight1284.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)OC1C(OC(CC1(C)OC)OC2C(C(C(CC(C(=O)C(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C
InChIInChI=1S/C55H101NO14.C18H36O2/c1-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-43(57)68-50-40(8)66-44(34-54(50,10)64-14)69-47-38(6)49(70-52-46(59)41(56(12)13)32-36(4)65-52)53(9,62)33-35(3)45(58)37(5)48(60)55(11,63)42(16-2)67-51(61)39(47)7;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h35-42,44,46-50,52,59-60,62-63H,15-34H2,1-14H3;2-17H2,1H3,(H,19,20)/t35-,36-,37+,38+,39-,40+,41+,42-,44+,46-,47+,48-,49-,50+,52+,53-,54-,55-;/m1./s1
InChIKeyVPHONGMBJZNDED-DABSQYSZSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 50 mg / 100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythromycin Stearate for Procurement: Baseline Identity and Pharmacopoeial Definition


Erythromycin stearate is the stearic acid salt of erythromycin, a macrolide antibiotic with the molecular formula C37H67NO13·C18H36O2 and a molecular weight of 1018.4 g/mol [1]. It appears as a white to off-white, slightly hygroscopic, crystalline powder that is practically insoluble in water but soluble in organic solvents such as ethanol, methanol, and ether [2]. Pharmacopoeial monographs define the material as containing the equivalent of not less than 550 International Units per mg or not less than 77.0% erythromycin base calculated on the anhydrous basis [3]. This salt form is a well-established oral antibacterial agent used primarily for infections caused by susceptible gram-positive organisms and is specifically formulated into film-coated tablets to modulate release and protect the acid-labile macrolide core [4].

Why Erythromycin Stearate Cannot Be Arbitrarily Interchanged with Other Erythromycin Salts or Esters


Erythromycin is commercially available as several distinct salts and esters, including the base, stearate, ethylsuccinate, and estolate forms. These derivatives are not interchangeable due to marked differences in acid stability, oral bioavailability, food effect, and toxicity profiles. Erythromycin base is highly susceptible to acid-catalyzed degradation in the stomach, necessitating enteric-coated formulations to achieve therapeutic levels, whereas the stearate salt is formulated as a film-coated tablet designed for dissolution in the small intestine [1]. The ethylsuccinate ester is absorbed as an inactive prodrug and requires hepatic hydrolysis to release active erythromycin base, leading to lower and more variable serum concentrations of active drug compared to the stearate salt [2]. Conversely, erythromycin estolate achieves higher total serum drug levels but is associated with a significantly elevated risk of cholestatic hepatitis, a liability not shared to the same degree by erythromycin stearate [3]. These physicochemical and pharmacokinetic distinctions preclude generic substitution and demand a formulation-specific approach in both clinical and industrial settings.

Quantitative Differentiation Evidence for Erythromycin Stearate Selection


Erythromycin Stearate Achieves Higher Active Erythromycin Base Plasma Levels Than Estolate

In a crossover study in healthy volunteers receiving single and repeated oral doses, erythromycin stearate yielded higher plasma levels of the active erythromycin base compared to erythromycin estolate, despite estolate producing higher total drug levels [1]. This differentiation is critical because only the free base form is microbiologically active, rendering total drug measurements of estolate (which include inactive absorbed ester) misleading for predicting antibacterial efficacy [1].

Pharmacokinetics Bioavailability Active Drug Measurement

Stearate Formulation Confers Superior Early Exposure (1–6h) Versus Ethylsuccinate

A direct pharmacokinetic comparison in healthy volunteers demonstrated that erythromycin stearate produced significantly higher serum erythromycin concentrations between 1 and 6 hours post-dose compared to erythromycin ethylsuccinate [1]. This enhanced early exposure supports the preferential use of stearate as a loading dose 1 hour before dental procedures for endocarditis prophylaxis in penicillin-allergic patients [1].

Endocarditis Prophylaxis Pharmacokinetics Serum Concentration

Hepatotoxicity Risk Profile: Erythromycin Stearate Shows Markedly Lower Liver Injury Than Estolate

In a 5-day oral toxicity study in dogs (the most sensitive animal model for erythromycin hepatotoxicity), erythromycin estolate caused markedly elevated serum liver enzymes (S-ALAT, S-ASAT, S-APHOS, S-gamma-GT) and histopathological evidence of cholangitis and pericholangitis [1]. In contrast, erythromycin stearate at comparable doses was practically without histopathological changes and showed only minimal, reversible enzyme elevations, even at high doses [1].

Hepatotoxicity Safety Toxicology

Acid Stability: Erythromycin Stearate Degrades to 41% After 60 Minutes in Acidic Solution

An in vitro stability study assessing macrolide degradation in acidic solution (simulated gastric fluid) found that erythromycin stearate degraded to 41% of its initial concentration after 60 minutes [1]. This is substantially less stable than comparator macrolides midecamycin acetate (79% remaining) and rokitamycin (90% remaining) under identical conditions [1]. This quantitative difference explains why erythromycin stearate requires specialized film-coating or enteric protection to survive gastric transit and achieve adequate oral bioavailability.

Stability Formulation Gastric Acid Degradation

Food Markedly Reduces Erythromycin Stearate Bioavailability but Not Erythromycin Base

A crossover study in fasting and non-fasting volunteers demonstrated that the bioavailability of erythromycin stearate is significantly reduced by the prior administration of food, whereas the absorption of enteric-coated erythromycin base pellets is not inhibited by food [1]. The reduction in mean peak serum levels for stearate taken with food ranged from 47% to 60% [2]. Consequently, optimal serum levels are achieved only when erythromycin stearate is administered on an empty stomach with adequate water [2].

Food Effect Bioavailability Formulation Selection

Prioritized Application Scenarios for Erythromycin Stearate Based on Differentiated Evidence


Reference Standard for Active Moiety Bioanalytical Assays

Because erythromycin stearate yields higher plasma levels of active erythromycin base than estolate [Section 3, Evidence 1], it serves as the preferred reference formulation for developing and validating HPLC or LC-MS/MS assays that specifically quantify the free base, rather than total drug plus inactive ester. This is essential for bioequivalence studies and therapeutic drug monitoring protocols where only the active species correlates with efficacy [1].

Loading Dose for Endocarditis Prophylaxis in Penicillin-Allergic Patients

The pharmacokinetic advantage of erythromycin stearate—producing significantly higher serum levels between 1 and 6 hours post-dose compared to ethylsuccinate [Section 3, Evidence 2]—makes it the evidence-based choice for preoperative prophylaxis. Procurement of stearate tablets for hospital formularies or clinical trial kits should be prioritized when a rapid, high-concentration antibiotic pulse is required before dental or surgical procedures [2].

Low-Hepatotoxicity Control Compound in Macrolide Safety Studies

The quantitative toxicology data showing that erythromycin stearate produces only mild, reversible liver enzyme elevations at high doses, whereas estolate causes frank cholangitis and hepatitis in sensitive animal models [Section 3, Evidence 3], positions stearate as the ideal negative control or low-toxicity benchmark. Research organizations conducting comparative hepatotoxicity assessments of novel macrolide derivatives should procure erythromycin stearate to establish a baseline safety profile against which new chemical entities are measured [3].

Development and Quality Control of Acid-Protective Film Coatings

The demonstrated 41% degradation of erythromycin stearate in acidic solution after 60 minutes [Section 3, Evidence 4] provides a quantifiable stress condition for testing the efficacy of enteric or film-coating technologies. Formulation scientists and quality control laboratories should use erythromycin stearate as a model acid-labile drug to evaluate and validate new coating polymers, dissolution methods, or gastro-resistant delivery systems [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for ERYTHROMYCIN STEARATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.